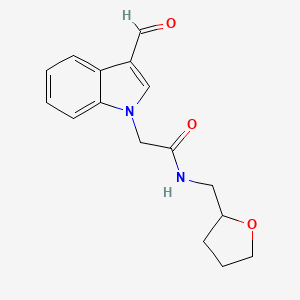

2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide (FITA) is a novel small molecule that has been studied for its potential application in scientific research. FITA has been studied for its ability to modulate the activity of certain enzymes and proteins, as well as its potential to affect the biochemical and physiological processes of cells.

Scientific Research Applications

Heteroaromatic Decarboxylative Claisen Rearrangement Reactions

Research by Craig et al. (2005) explores the decarboxylative Claisen rearrangement of furan-2-ylmethyl, a core component of 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide. This study highlights the potential of this compound in synthesizing heteroaromatic products, suggesting its application in organic synthesis and drug development (Craig et al., 2005).

Pyrrole and Indole Alkaloids from Endophytic Fungi

Li et al. (2008) identified new pyrrole and indole alkaloids, including compounds structurally related to 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide, from endophytic Fusarium incarnatum. This finding underscores the importance of such compounds in exploring novel bioactive substances derived from natural sources (Li et al., 2008).

Synthesis and Anticancer Activity

Horishny et al. (2021) conducted a study on the synthesis of 2-cyano-N-(furan-2-ylmethyl)acetamide derivatives, which are structurally related to the compound . The research revealed significant anticancer activity in these derivatives, indicating the potential application of 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide in developing anticancer agents (Horishny et al., 2021).

Synthesis, Crystal Structure, and Biological Activity

Research by 霍静倩 et al. (2016) on the synthesis and characterization of a compound structurally similar to 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide revealed insights into its crystal structure and potential biological activities, including herbicidal and fungicidal effects (霍静倩 et al., 2016).

Cannabinoid Receptor Type 2 Ligands

Moldovan et al. (2017) synthesized indol-3-yl-oxoacetamides, related to the compound of interest, demonstrating their potential as potent and selective ligands for cannabinoid receptor type 2. This suggests possible applications in neurological and psychological therapies (Moldovan et al., 2017).

properties

IUPAC Name |

2-(3-formylindol-1-yl)-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c19-11-12-9-18(15-6-2-1-5-14(12)15)10-16(20)17-8-13-4-3-7-21-13/h1-2,5-6,9,11,13H,3-4,7-8,10H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENDVZRTWVWJCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2C=C(C3=CC=CC=C32)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387666 |

Source

|

| Record name | 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide | |

CAS RN |

333750-65-5 |

Source

|

| Record name | 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1334810.png)

![(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine](/img/structure/B1334832.png)